molecular formula C14H20O4 B095245 1,3-Adamantanediacetic acid CAS No. 17768-28-4

1,3-Adamantanediacetic acid

Cat. No. B095245
CAS RN: 17768-28-4
M. Wt: 252.31 g/mol
InChI Key: UTENGZNBNPABQE-UHFFFAOYSA-N
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Description

1,3-Adamantanediacetic acid, also known as 2-[3-(Carboxymethyl)-1-adamantyl]acetic acid, is an important fine organic chemical intermediate widely used in medicine, pesticides, and the chemical industry . It is an organic compound with the chemical formula C14H20O4 .


Molecular Structure Analysis

In 1,3-adamantanediacetic acid (tricyclo [3.3.1.1 (3,7)]decane-1,3-diacetic acid), C14H20O4, the asymmetric unit comprises two hydrogen-bonded molecules and these bimolecular units are in turn linked by hydrogen bends across centres of inversion to give chains .


Chemical Reactions Analysis

Seven homo- or heterometallic uranyl ion complexes with 1,3-adamantanedicarboxylic acid (H 2 ADC) or 1,3-adamantanediacetic acid (H 2 ADA) have been synthesized under solvo-hydrothermal conditions in the presence of different counterions and organic cosolvents .


Physical And Chemical Properties Analysis

1,3-Adamantanediacetic acid is a stable compound that is not easily decomposed or volatilized . It has good solubility and stability and can be used as a solvent under certain conditions . According to PubChem, it has a molecular weight of 252.31 g/mol .

Scientific Research Applications

Chemical Synthesis

“1,3-Adamantanediacetic acid” is a chemical compound with the molecular formula C14H20O4 . It is a white to light yellow powder or crystal and is used in various chemical synthesis processes due to its unique structure and properties .

Organic Linker Molecules for Metal Organic Frameworks (MOFs)

“1,3-Adamantanediacetic acid” can be used as an organic linker molecule in the creation of Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Coordination Polymers

“1,3-Adamantanediacetic acid” has been used in the synthesis of coordination polymers . These are polymers with metal ions in their structure, linked by organic molecules . The compound has been used to create polymers with cobalt and manganese .

Magnetic Properties Research

The coordination polymers synthesized using “1,3-Adamantanediacetic acid” have been studied for their magnetic properties . The polymers show antiferromagnetism, a phenomenon in which the magnetic moments of atoms or ions in a compound align in a regular pattern with neighboring spins pointing in opposite directions .

Diagnostic Ratio Forensics Tool

There is potential for “1,3-Adamantanediacetic acid” to be used in a diagnostic ratio forensics tool . This would be similar to tools used for oil spill source identification .

Potential Future Applications

Given its unique properties and the ongoing research into its applications, it’s likely that “1,3-Adamantanediacetic acid” will find use in other areas of scientific research in the future. These could include further studies into its magnetic properties, its potential as a building block for multidimensional coordination polymers , and other applications yet to be discovered.

properties

IUPAC Name

2-[3-(carboxymethyl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENGZNBNPABQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170366
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Adamantanediacetic acid

CAS RN

17768-28-4
Record name 1,3-Adamantanediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17768-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-adamantanediacetic acid?

A1: 1,3-Adamantanediacetic acid has the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. [, ]

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided papers primarily focus on crystallographic data, infrared (IR) spectroscopy is frequently used to characterize the synthesized complexes containing H2ADA. [, , , , , ] IR data helps confirm the presence of characteristic functional groups like carboxylates.

Q3: How does the flexibility of H2ADA affect its coordination behavior?

A3: The flexibility of the acetic acid arms in H2ADA allows it to adopt various coordination modes, acting as a chelating, bridging bidentate, or even a tetradentate ligand. This versatility leads to diverse structural motifs in the resulting coordination polymers. [, , , ]

Q4: What influence do counterions and solvents have on H2ADA-based complexes?

A4: Research indicates that the presence of different counterions and solvents during synthesis can significantly impact the structural arrangements of H2ADA-based complexes. For instance, the use of ammonium and bulky organic cations like tetraphenylphosphonium (PPh4+) in conjunction with H2ADA led to the formation of tetranuclear uranyl metallatricycles. [] Furthermore, varying the organic solvents during solvothermal synthesis with uranyl nitrate yielded complexes with distinct dimensionalities and topologies. []

Q5: Can H2ADA-based MOFs act as catalysts?

A5: Yes, dual-ligand Zn(II)/Cd(II) MOFs incorporating H2ADA and a pyridyl-based Schiff base ligand demonstrated efficient heterogeneous catalytic activity in Knoevenagel condensation reactions. [] The Lewis acidity of the metal centers and the presence of amide functionalities within the framework likely contribute to this catalytic behavior.

Q6: Are there other applications for these H2ADA-based materials?

A6: Besides catalysis, these materials exhibit potential for gas adsorption. Studies on Cd-ADA-1, Mn-ADA-1, and Zn-ADA-1 revealed varying degrees of hydrogen (H2) and carbon dioxide (CO2) uptake. [] Additionally, the luminescent properties of several H2ADA-based complexes, particularly those containing lanthanide ions, have been investigated for potential sensing applications. [, , ]

Q7: How does the structure of H2ADA, compared to its dicarboxylic acid analog 1,3-adamantanedicarboxylic acid (H2ADC), influence the resulting complexes?

A7: The additional methylene groups in H2ADA's acetic acid arms, compared to the directly attached carboxylic acids in H2ADC, impart greater flexibility. This difference in rigidity affects the dimensionality, topology, and properties of the resultant complexes. For example, while H2ADA readily forms uranyl metallatricycles under certain conditions, H2ADC does not, highlighting the importance of ligand flexibility. []

Q8: What is known about the thermal stability of H2ADA-containing coordination polymers?

A8: Thermal stability varies depending on the specific structure of the coordination polymer. Thermogravimetric analysis (TGA) is frequently employed to assess their thermal behavior. [, , , , ] For example, complex 1 in [] showed good thermal stability up to a certain temperature as demonstrated by TGA and variable-temperature X-ray diffraction (VT-XRD) measurements.

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